molecular formula C8H8ClNO2 B3296950 Methyl 3-chloro-6-methylpicolinate CAS No. 894074-83-0

Methyl 3-chloro-6-methylpicolinate

Cat. No. B3296950
CAS RN: 894074-83-0
M. Wt: 185.61 g/mol
InChI Key: XUIMSHWQPOAENN-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-methylpicolinate, also known as MCP, is a chemical compound that belongs to the family of pyridine derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-methylpicolinate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. Methyl 3-chloro-6-methylpicolinate has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 3-chloro-6-methylpicolinate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. Methyl 3-chloro-6-methylpicolinate has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, Methyl 3-chloro-6-methylpicolinate has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 3-chloro-6-methylpicolinate is its ability to selectively inhibit the activity of certain enzymes and proteins in the body. This makes it a valuable tool for studying the role of these enzymes and proteins in various biological processes. However, one limitation of Methyl 3-chloro-6-methylpicolinate is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in lab experiments.

Future Directions

There are a number of future directions for research on Methyl 3-chloro-6-methylpicolinate. One area of focus is on developing more efficient and cost-effective methods for synthesizing and purifying Methyl 3-chloro-6-methylpicolinate. Another area of focus is on studying the potential of Methyl 3-chloro-6-methylpicolinate as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers are interested in studying the mechanism of action of Methyl 3-chloro-6-methylpicolinate in more detail, in order to better understand how it works and how it can be used in various applications.

Scientific Research Applications

Methyl 3-chloro-6-methylpicolinate has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential to act as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Methyl 3-chloro-6-methylpicolinate has also been investigated for its potential as a treatment for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 3-chloro-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIMSHWQPOAENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189250
Record name 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-6-methylpicolinate

CAS RN

894074-83-0
Record name 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894074-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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